![molecular formula C8H6ClF3N2O2 B2683925 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxyacetamide CAS No. 338407-14-0](/img/structure/B2683925.png)
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxyacetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and an acetamide moiety with a hydroxyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxyacetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-5-(trifluoromethyl)pyridine.
Nitration: The pyridine derivative undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting amine is acylated with acetic anhydride to form the corresponding acetamide.
Hydroxylation: Finally, the acetamide is hydroxylated using hydroxylamine hydrochloride under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming oxo derivatives.
Reduction: Reduction of the nitro group to an amine is a key step in its synthesis.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Oxo derivatives of the acetamide.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxyacetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: It is explored for its use in the synthesis of agrochemicals and other industrially relevant chemicals.
Mécanisme D'action
The mechanism by which 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxyacetamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability. The chlorine atom may participate in halogen bonding, further stabilizing its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine: Another derivative with potential biological activity.
3-chloro-2-(trifluoromethyl)pyridine: A structurally related compound with different substitution patterns.
Uniqueness
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxyacetamide is unique due to the presence of both a hydroxyl group and an acetamide moiety, which confer distinct chemical and biological properties. Its combination of electron-withdrawing trifluoromethyl and chlorine substituents enhances its stability and reactivity, making it a valuable compound in various research applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c9-5-1-4(8(10,11)12)3-13-6(5)2-7(15)14-16/h1,3,16H,2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNRXTDDQJYUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC(=O)NO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
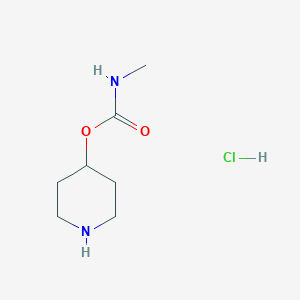

![9-[(2,5-dimethylphenyl)methyl]-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2683846.png)
![N-(3,4-difluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2683848.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2683849.png)
![1-[(4-methoxyphenyl)methyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2683851.png)
![2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2683852.png)
(prop-2-yn-1-yl)amine](/img/structure/B2683853.png)
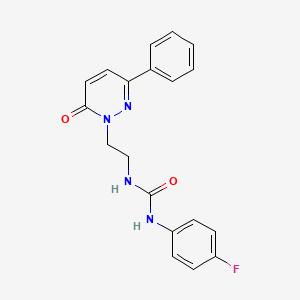
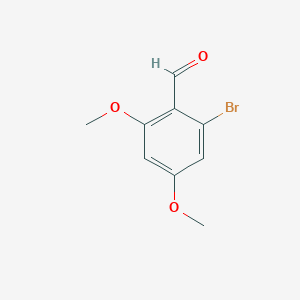
![(E)-methyl 2-(6-ethyl-2-((4-tosylbutanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2683861.png)
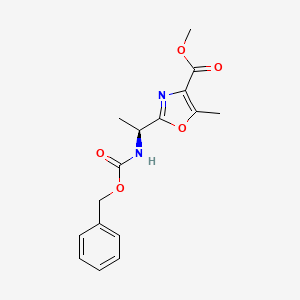
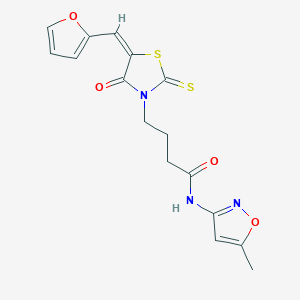
![N-{[2-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B2683865.png)
